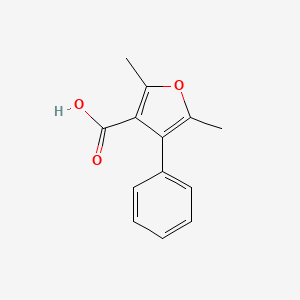

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

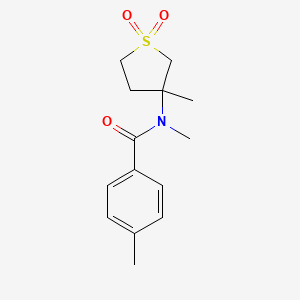

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is a chemical compound with the formula C13H12O3 and a molecular weight of 216.23 . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring substituted with a carboxylic acid group and phenyl group . The presence of these functional groups can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis

Furan derivatives like this compound can undergo a variety of chemical reactions . These include reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Recognition

The study of intermolecular hydrogen bonding between amide and carboxylic acid groups showcases the potential of compounds similar to 2,5-dimethyl-4-phenylfuran-3-carboxylic acid in molecular recognition processes. Such compounds can form hydrogen-bonded dimers, which are critical in the development of supramolecular architectures for various applications, including drug delivery systems and the creation of novel materials with specific properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Supramolecular Chemistry

Research on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlights the role of compounds like this compound in binding with carboxylic acid derivatives. This is pivotal in the construction of supramolecular salts, which have applications ranging from the development of new materials to the encapsulation of active pharmaceutical ingredients (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).

Photoremovable Protecting Groups

The application of 2,5-dimethylphenacyl chromophore as a photoremovable protecting group for carboxylic acids showcases an innovative use of compounds related to this compound in the field of synthetic chemistry. This technique allows for the protection and subsequent controlled release of carboxylic acids, which is a valuable tool in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).

Enantioselective Synthesis

The study on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of diesters highlights the potential of using carboxylic acid derivatives for selective synthesis. The ability to selectively synthesize enantiomers of compounds is crucial in the pharmaceutical industry, where the biological activity of a drug can depend on its chirality (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Zukünftige Richtungen

The future directions for 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid and similar compounds involve their use as bio-based monomers for the production of sustainable polymers . The U.S. Department of Energy has designated 2,5-furandicarboxylic acid (FDCA), a related compound, as one of the “Top Value-Added Chemicals from Biomass” . This highlights the potential of these compounds in the development of more sustainable bioplastics production .

Eigenschaften

IUPAC Name |

2,5-dimethyl-4-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWWXHFTNCUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2893381.png)

![2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2893390.png)

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/no-structure.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)

![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)

![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)